methyl2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate
Description
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is a chemical compound with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with a methylbenzenesulfonyl group and an acetate ester. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11-3-5-13(6-4-11)20(17,18)15-8-7-12(10-15)9-14(16)19-2/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTHIFDXAAOPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a pyrrole derivative, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate. Compounds containing pyrrole and sulfonamide moieties have demonstrated cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Antimicrobial Activity
Research has also indicated that derivatives of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate exhibit antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Case Study: Anticancer Evaluation
In a notable study conducted by the National Cancer Institute (NCI), methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate was evaluated for its anticancer potential using a panel of human tumor cell lines. The results indicated significant growth inhibition rates, with some derivatives showing IC50 values in the low micromolar range, suggesting strong anticancer activity .
Case Study: Synthesis and Characterization
A comprehensive synthesis study reported the successful preparation of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate along with detailed characterization using NMR spectroscopy and mass spectrometry. This research provided insights into the structural integrity and stability of the compound, which is essential for further biological testing .
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, depending on the target enzyme .
Comparison with Similar Compounds
Similar compounds to methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate include:
Ethyl 2-[1-(4-methylbenzenesulfonyl)-3-oxopiperazin-2-yl]acetate: This compound has a similar sulfonyl group but a different core structure, leading to different chemical properties and applications.
Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: This compound has a different functional group attached to the pyrrole ring, resulting in unique reactivity and uses.
The uniqueness of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate (CAS Number: 138779-98-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrrole ring and a sulfonyl group, which are known to influence its reactivity and biological interactions. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Weight | 253.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 138779-98-3 |
The biological activity of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tosyl group enhances the compound's binding affinity, potentially leading to inhibition of specific enzyme pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria .
- Antiproliferative Effects : Some derivatives of pyrrole compounds have shown significant antiproliferative activity against cancer cell lines such as HeLa cells .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate against various bacterial strains. For instance, compounds with similar structures have been tested for their activity against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Activity
In vitro assays have demonstrated that certain pyrrole derivatives exhibit cytotoxic effects on cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cell lines, with IC50 values ranging from 0.9 to 16.0 nM for related compounds . The presence of the sulfonyl group is believed to enhance these effects by facilitating cellular uptake and interaction with molecular targets involved in cell proliferation.
Case Studies
Several case studies highlight the potential applications of methyl 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetate:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of this compound against multiple strains, revealing significant inhibition at concentrations as low as 1 mM. This study underscores the potential for developing new antibacterial agents derived from pyrrole structures .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects on cancer cell lines, demonstrating that modifications in the pyrrole structure can lead to enhanced antiproliferative activity. The study emphasized structure-activity relationships that can guide future drug design efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
